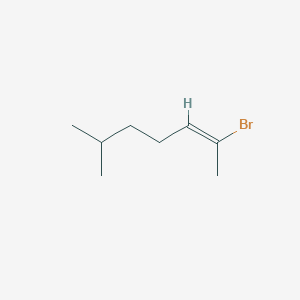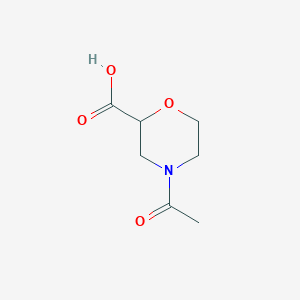
4-乙酰吗啉-2-羧酸
描述
4-Acetylmorpholine-2-carboxylic acid is a heterocyclic compound with the molecular formula C7H11NO4 and a molecular weight of 173.17 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of 4-Acetylmorpholine-2-carboxylic acid consists of a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . Attached to this ring are an acetyl group (CH3CO-) and a carboxylic acid group (COOH) .Chemical Reactions Analysis
Carboxylic acids, like 4-Acetylmorpholine-2-carboxylic acid, can undergo a variety of reactions. They can be converted into acid chlorides, anhydrides, esters, and amides through nucleophilic acyl substitution reactions . The specific reactions that 4-Acetylmorpholine-2-carboxylic acid can undergo would depend on the reaction conditions and the presence of other reactants.Physical And Chemical Properties Analysis
4-Acetylmorpholine-2-carboxylic acid is a powder at room temperature . It has a molecular weight of 173.17 . More specific physical and chemical properties such as melting point, boiling point, and solubility may be found in specialized chemical databases or safety data sheets.科学研究应用
抗菌活性和 DNA 相互作用
- 包括吗啉衍生物在内的羧酸衍生物已显示出对革兰氏阳性菌和革兰氏阴性菌的显着抗菌活性。这些化合物以其光谱特性为特征,并且在开发新的抗菌剂方面具有潜在应用。已经分析了这些分子的 DNA 相互作用,突出了它们在研究分子相互作用和设计针对特定 DNA 序列的药物方面的潜力 (Ö. Tamer 等人,2018)。
气体吸收性能
- 吗啉衍生物因其溶解度和吸收特性而受到研究,尤其是在捕获 H2S 等有害气体方面。这些研究对于环境应用至关重要,例如气体净化和排放控制。这些化合物在不同条件下的物理和化学行为为设计高效的气体吸收系统提供了宝贵的见解 (田祥赵等人,2018)。
合成化学和药物开发
- 对吗啉和羧酸衍生物的研究为合成化学做出了重大贡献,为合成各种药理活性化合物提供了途径。这些研究不仅增强了我们对化学反应的理解,还有助于开发具有潜在疾病治疗应用的新型药物 (景海金等人,2018)。
羧酸光释放机制
- 研究不同含水量溶液中 1-酰基-7-硝基吲哚啉的羧酸光释放机制,可以深入了解羧酸的受控释放。此类研究对于开发光响应材料至关重要,该材料在药物递送系统和响应传感器开发中具有应用 (詹姆斯·莫里森等人,2002)。
用于生物传感器的酶模拟物
- 探索腙分子作为乙酰胆碱酯酶的模拟物,旨在开发用于杀虫剂检测的一次性生物传感器。这种创新方法旨在用低成本分子替代酶,模仿其行为,为环境监测和公共卫生领域开发经济实惠的一次性传感器铺平了道路 (利维亚·F·斯戈比等人,2013)。
安全和危害
4-Acetylmorpholine-2-carboxylic acid is classified under GHS07 for safety . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective gloves and eye protection .
属性
IUPAC Name |
4-acetylmorpholine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-5(9)8-2-3-12-6(4-8)7(10)11/h6H,2-4H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKDVLAKXLCMKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCOC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetylmorpholine-2-carboxylic acid | |
CAS RN |
848601-09-2 | |
| Record name | 4-acetylmorpholine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tris[(1,1-dimethyl-2-propynyl)oxy]methylsilane](/img/structure/B3194395.png)
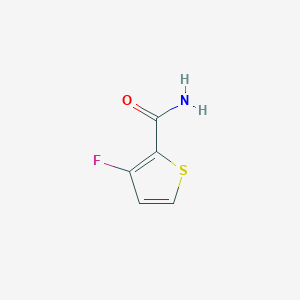

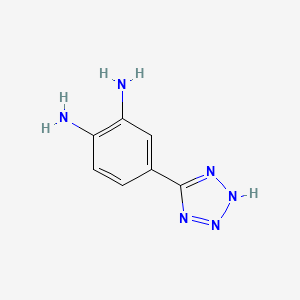
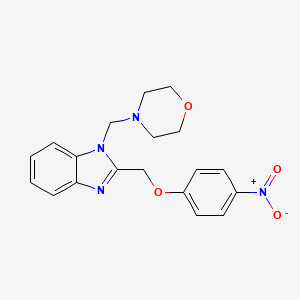
![Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, 8-chloro-10-phenyl-](/img/structure/B3194431.png)
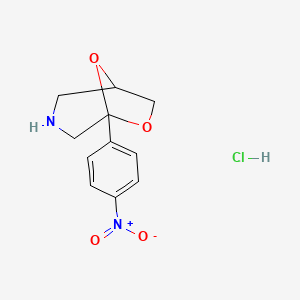
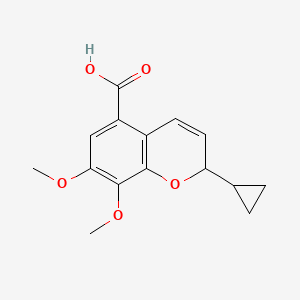
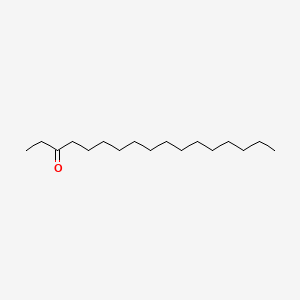

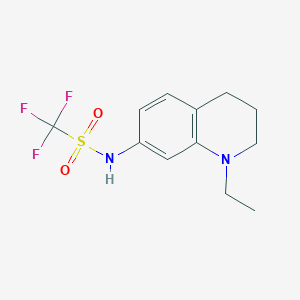
![8-Bromo-2,3-dihydropyrano[2,3-b]quinoline](/img/structure/B3194468.png)

